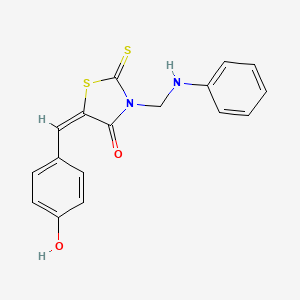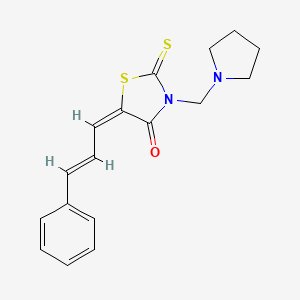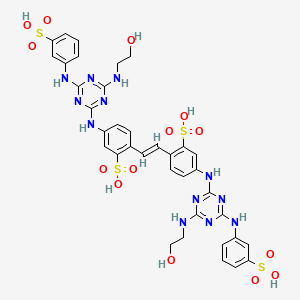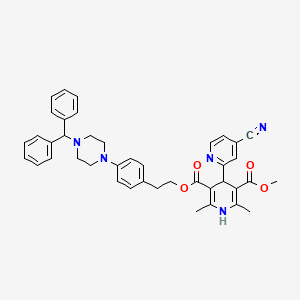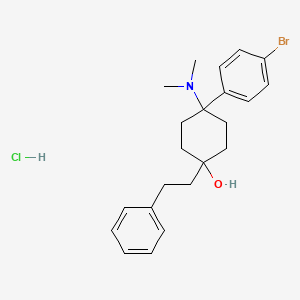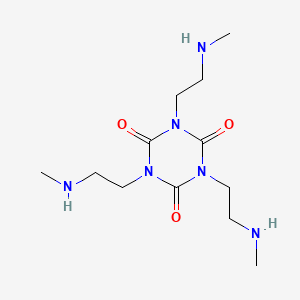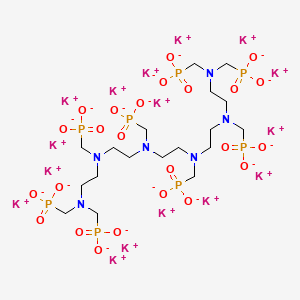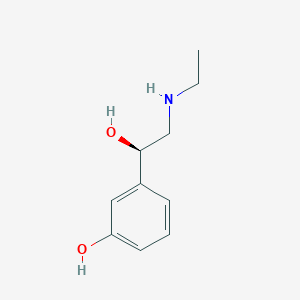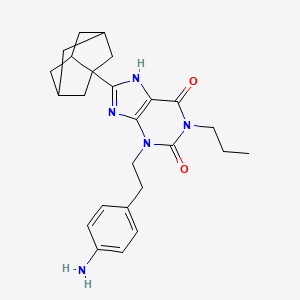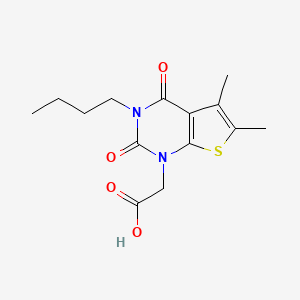
(3'aalpha,4'alpha,5'beta,6'aalpha)-Hexahydro-5'-((tetrahydro-2H-pyran-2-yl)oxy)spiro(1,3-dioxolane-2,2'(1'H)-pentalene)-4-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 289-527-7, also known as bis(2-ethylhexyl) phthalate (DEHP), is a widely used plasticizer. It is primarily added to polyvinyl chloride (PVC) to make it flexible and pliant. DEHP is a colorless, odorless liquid that is insoluble in water but soluble in most organic solvents. It has been extensively used in various industrial applications due to its effectiveness and low cost.
準備方法
Synthetic Routes and Reaction Conditions
DEHP is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
Phthalic Anhydride+2(2-Ethylhexanol)→DEHP+Water
Industrial Production Methods
In industrial settings, the production of DEHP involves continuous processes where phthalic anhydride and 2-ethylhexanol are fed into a reactor. The reaction mixture is heated and stirred to ensure complete esterification. The resulting DEHP is then purified through distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
DEHP primarily undergoes hydrolysis and oxidation reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, DEHP can hydrolyze to form phthalic acid and 2-ethylhexanol.
Oxidation: DEHP can be oxidized to form phthalic acid and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Hydrolysis: Phthalic acid and 2-ethylhexanol.
Oxidation: Phthalic acid and various oxidation by-products.
科学的研究の応用
DEHP has been studied extensively for its applications in various fields:
Chemistry: Used as a plasticizer in the production of flexible PVC products.
Biology: Studied for its effects on biological systems, particularly its endocrine-disrupting properties.
Medicine: Used in medical devices such as blood bags and IV tubing due to its flexibility.
Industry: Employed in the manufacture of consumer goods, automotive parts, and building materials.
作用機序
DEHP exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in PVC, reducing intermolecular forces and increasing flexibility. In biological systems, DEHP and its metabolites can interact with nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs), leading to various biological effects, including endocrine disruption.
類似化合物との比較
Similar Compounds
- Diisononyl phthalate (DINP)
- Diisodecyl phthalate (DIDP)
- Butyl benzyl phthalate (BBP)
Uniqueness
DEHP is unique due to its widespread use and effectiveness as a plasticizer. It has a well-established production process and a broad range of applications. its potential health and environmental impacts have led to increased scrutiny and the development of alternative plasticizers with lower toxicity.
特性
CAS番号 |
89888-64-2 |
|---|---|
分子式 |
C16H26O5 |
分子量 |
298.37 g/mol |
IUPAC名 |
[(3'aS,6'aR)-2'-(oxan-2-yloxy)spiro[1,3-dioxolane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-4-yl]methanol |
InChI |
InChI=1S/C16H26O5/c17-9-14-10-19-16(21-14)7-11-5-13(6-12(11)8-16)20-15-3-1-2-4-18-15/h11-15,17H,1-10H2/t11-,12+,13?,14?,15?,16? |
InChIキー |
PEKUEEVJHLWEGH-LHMJXJFVSA-N |
異性体SMILES |
C1CCOC(C1)OC2C[C@@H]3CC4(C[C@@H]3C2)OCC(O4)CO |
正規SMILES |
C1CCOC(C1)OC2CC3CC4(CC3C2)OCC(O4)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



